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Compound of Interest

Compound Name:
2-(2-Fluorophenyl)thiazole-4-

carboxylic acid

Cat. No.: B1438209 Get Quote

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a

cornerstone of medicinal chemistry. Its unique electronic properties, ability to engage in

hydrogen bonding, and rigid structure make it a "privileged scaffold"—a molecular framework

that is repeatedly found in biologically active compounds. When functionalized with moieties

like a phenyl group and a carboxylic acid, the resulting molecule becomes a versatile building

block for probing complex biological systems and developing novel therapeutics. This guide

provides a detailed exploration of 2-(4-Fluorophenyl)thiazole-4-carboxylic acid, offering insights

into its synthesis, characterization, applications, and handling for professionals in drug

discovery and chemical research.

Part 1: Core Compound Identification and
Physicochemical Properties
Accurate identification is the foundation of reproducible science. 2-(4-Fluorophenyl)thiazole-4-

carboxylic acid is a crystalline solid whose properties are defined by the interplay of its three

key functional components: the electron-rich thiazole core, the electron-withdrawing

fluorophenyl ring, and the acidic carboxyl group.
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Identifier Value

Compound Name 2-(4-Fluorophenyl)thiazole-4-carboxylic acid

CAS Number 863668-07-9[1][2][3][4]

Molecular Formula C₁₀H₆FNO₂S

Molecular Weight 223.23 g/mol

IUPAC Name 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid

SMILES O=C(O)C1=CSC(N=C1)C2=CC=C(F)C=C2

InChI Key ADTZSCPHZARMBS-UHFFFAOYSA-N

Part 2: Rational Synthesis and Purification
The construction of the 2-aryl-thiazole-4-carboxylic acid scaffold is most reliably achieved via

the Hantzsch Thiazole Synthesis, a classic and robust condensation reaction first described in

1887.[5] This methodology involves the reaction of an α-halocarbonyl compound with a

thioamide, which cyclizes to form the thiazole ring.[6][7][8]

Synthetic Strategy Overview
A logical and efficient three-step sequence is proposed for the synthesis, starting from

commercially available precursors. This approach ensures high yields and facilitates

straightforward purification.
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Step 1: Thioamide Formation

Step 2: Hantzsch Cyclization (Ester Formation)

Step 3: Saponification

4-Fluorobenzamide

4-Fluorothiobenzamide

Thionation in Toluene

Lawesson's Reagent

Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate

Condensation in Ethanol, Reflux

Ethyl Bromopyruvate

2-(4-Fluorophenyl)thiazole-4-carboxylic acid

Hydrolysis, then Acidification (HCl)

NaOH or LiOH (aq)
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Caption: Proposed 3-step synthesis of the target compound.

Detailed Experimental Protocol
Synthesis of 4-Fluorothiobenzamide (Thioamide Formation):

Rationale: The thioamide is a crucial nucleophile for the Hantzsch reaction. It is readily

prepared from the corresponding amide using a thionating agent like Lawesson's reagent,

which efficiently replaces the carbonyl oxygen with sulfur.

Procedure:
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1. Suspend 4-fluorobenzamide (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous

toluene.

2. Heat the mixture to reflux (approx. 110°C) under an inert atmosphere (e.g., nitrogen) for

2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

3. Cool the reaction mixture to room temperature and concentrate under reduced

pressure.

4. Purify the resulting crude solid by flash column chromatography (silica gel, eluting with a

hexane/ethyl acetate gradient) to yield pure 4-fluorothiobenzamide.

Synthesis of Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate (Hantzsch Cyclization):

Rationale: Ethyl bromopyruvate serves as the α-halocarbonyl component, providing the

three-carbon backbone that will become C4, C5, and the carboxylate group of the thiazole.

The reaction proceeds via initial S-alkylation of the thioamide followed by intramolecular

cyclization and dehydration.

Procedure:

1. Dissolve 4-fluorothiobenzamide (1.0 eq) in absolute ethanol.

2. Add ethyl bromopyruvate (1.05 eq) dropwise to the solution at room temperature.

3. Heat the mixture to reflux (approx. 78°C) for 3-6 hours until TLC analysis indicates the

consumption of the starting thioamide.

4. Cool the reaction to room temperature and neutralize with a mild base such as

saturated sodium bicarbonate solution.

5. The product ester will often precipitate and can be collected by vacuum filtration. If it

remains in solution, extract with ethyl acetate, wash with brine, dry over anhydrous

sodium sulfate, and concentrate in vacuo.

Synthesis of 2-(4-Fluorophenyl)thiazole-4-carboxylic acid (Saponification):
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Rationale: The final step is a standard ester hydrolysis (saponification) to convert the ethyl

ester to the desired carboxylic acid.

Procedure:

1. Dissolve the crude ethyl ester from the previous step in a mixture of tetrahydrofuran

(THF) and water.

2. Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the

mixture at room temperature or with gentle heating (40-50°C) for 1-3 hours.

3. Monitor the reaction by TLC until the ester is fully consumed.

4. Cool the mixture in an ice bath and acidify to pH ~2-3 with dilute hydrochloric acid (e.g.,

1M HCl).

5. The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum

filtration, wash with cold water, and dry under vacuum to yield the final product.

Purification and Validation
The final product should be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water or acetic acid) to achieve high purity (>98%), which can be confirmed by High-

Performance Liquid Chromatography (HPLC).

Part 3: Comprehensive Structural Characterization
Unambiguous structural confirmation is paramount. A combination of spectroscopic and

analytical methods must be employed to validate the identity and purity of the synthesized

compound.
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Technique Expected Observations

¹H NMR

Signals in the aromatic region (δ 7.0-8.5 ppm)

corresponding to the protons on the

fluorophenyl ring (appearing as two doublets or

multiplets) and a distinct singlet for the C5-

proton of the thiazole ring (typically δ > 8.0

ppm). A broad singlet for the carboxylic acid

proton (δ > 12 ppm) may also be visible.

¹³C NMR

Characteristic signals for the thiazole ring

carbons (C2, C4, C5), the fluorophenyl carbons

(including the C-F coupled carbon), and the

carboxyl carbon (C=O, typically δ > 160 ppm).[9]

¹⁹F NMR
A single sharp signal, characteristic of the

fluorine atom on the phenyl ring.

Mass Spec (HRMS)

The high-resolution mass spectrum should show

the molecular ion peak corresponding to the

exact calculated mass of C₁₀H₆FNO₂S,

confirming the elemental composition.

IR Spectroscopy

Strong absorption band for the carboxylic acid

C=O stretch (~1700 cm⁻¹), broad O-H stretch

(~2500-3300 cm⁻¹), C=N stretch of the thiazole

ring (~1600 cm⁻¹), and a C-F stretch (~1200-

1250 cm⁻¹).[10]

Part 4: Applications in Drug Discovery and Materials
Science
The 2-(4-Fluorophenyl)thiazole-4-carboxylic acid scaffold is a validated starting point for the

development of potent and selective modulators of various biological targets. The fluorine atom

can enhance metabolic stability and binding affinity, while the carboxylic acid provides a crucial

anchor point for interactions with protein active sites.
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Caption: Key therapeutic areas for this molecular scaffold.

Anticancer Research: Thiazole derivatives are prominent in oncology. They have been

successfully developed as inhibitors of protein kinases, which are critical enzymes in cell

signaling pathways that are often dysregulated in cancer. For instance, related thiazole

carboxamide structures have shown potent activity as c-Met kinase inhibitors, a target

involved in tumor growth and metastasis.[10] The scaffold has also been explored for

developing inhibitors of Epidermal Growth Factor Receptor (EGFR).[11]

Anti-inflammatory Agents: Chronic inflammation is linked to numerous diseases. The thiazole

carboxamide motif has been investigated for the development of selective cyclooxygenase-2

(COX-2) inhibitors. These agents aim to reduce inflammation and pain with a lower risk of

gastrointestinal side effects compared to traditional NSAIDs.

Antidiabetic Potential: Fluorinated thiazole derivatives have been synthesized and evaluated

for their potential in managing diabetes. Some have shown inhibitory activity against
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enzymes like α-amylase, which is involved in carbohydrate metabolism.[9]

Antiviral and Antimicrobial Applications: The thiazole core is a common feature in a wide

array of agents with demonstrated activity against various viruses, bacteria, and fungi,

making it a versatile platform for discovering new anti-infective drugs.[12]

Part 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure user safety. While

comprehensive toxicity data is not available, information from suppliers of analogous

compounds provides a clear set of guidelines.

GHS Hazard Information:

Hazard Statement Description

H315 Causes skin irritation.[13]

H319 Causes serious eye irritation.[13]

H335 May cause respiratory irritation.[13]

Recommended Safety Precautions:

Precautionary Statement Guideline

P261
Avoid breathing

dust/fume/gas/mist/vapors/spray.[13]

P264 Wash skin thoroughly after handling.[13]

P280
Wear protective gloves/protective clothing/eye

protection/face protection.[13]

P302+P352
IF ON SKIN: Wash with plenty of soap and

water.[13]

P305+P351+P338

IF IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.[13]
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.

Minimize dust generation.

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g.,

nitrile), and a lab coat are mandatory.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Conclusion
2-(4-Fluorophenyl)thiazole-4-carboxylic acid stands as a molecule of significant interest for

chemical and pharmaceutical research. Its straightforward synthesis via the Hantzsch reaction,

combined with the proven biological relevance of its core scaffold, makes it an invaluable tool

for drug discovery programs. By understanding its properties, synthesis, and handling,

researchers can effectively leverage this compound and its derivatives to develop next-

generation therapeutics targeting a wide range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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